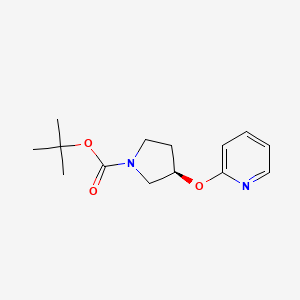

(R)-tert-Butyl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl (3R)-3-pyridin-2-yloxypyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c1-14(2,3)19-13(17)16-9-7-11(10-16)18-12-6-4-5-8-15-12/h4-6,8,11H,7,9-10H2,1-3H3/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDBUDAIEOISMCW-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)OC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H](C1)OC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The target molecule comprises a pyrrolidine core substituted at position 1 with a tert-butoxycarbonyl (Boc) group and at position 3 with a pyridin-2-yloxy moiety. Retrosynthetically, the compound can be dissected into two primary precursors:

- Pyrrolidine backbone with stereochemical integrity at C3.

- Pyridin-2-yloxy group introduced via nucleophilic substitution or coupling.

Key intermediates include Boc-protected pyrrolidin-3-ol derivatives and activated pyridine precursors (e.g., 2-chloropyridine or 2-fluoropyridine).

Enantioselective Synthesis of the Pyrrolidine Core

Asymmetric Cyclization Strategies

The pyrrolidine ring is constructed via intramolecular cyclization of γ-amino alkenes or allylic amines. A method adapted from spirocyclic pyrrolidine syntheses involves the Sakurai reaction between cyclic ketones and allylsilanes, followed by hydroboration-oxidation to install the hydroxyl group at C3. For example:

- Sakurai Reaction : Cyclopentanone reacts with allyltrimethylsilane under BF₃·Et₂O catalysis to form a tertiary alcohol intermediate.

- Hydroboration-Oxidation : The allyl moiety undergoes anti-Markovnikov addition using BH₃·THF, yielding the pyrrolidin-3-ol framework.

This approach achieved yields of 71–83% for related spirocyclic systems, though stereoselectivity required chiral catalysts or resolution.

Resolution of Racemic Mixtures

Patent WO2012004299A1 discloses enzymatic resolution of racemic pyrrolidin-3-ol derivatives using lipases (e.g., Candida antarctica Lipase B) to hydrolyze acylated intermediates. The (R)-enantiomer is isolated with >99% enantiomeric excess (ee) after kinetic resolution, though this method introduces additional steps for acylation and deprotection.

Functionalization of the Pyrrolidine Ring

Boc Protection

The tert-butoxycarbonyl (Boc) group is introduced via Schotten-Baumann conditions:

Installation of the Pyridin-2-yloxy Group

The pyridin-2-yloxy substituent is introduced via nucleophilic aromatic substitution (SNAr) or Mitsunobu reaction:

SNAr with Activated Pyridines

2-Fluoropyridine reacts with Boc-pyrrolidin-3-ol under basic conditions (e.g., K₂CO₃ in DMF at 80°C):

$$

\text{Boc-pyrrolidin-3-ol} + \text{2-fluoropyridine} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{(R)-tert-butyl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate}

$$

Yield : 65–70%.

Mitsunobu Reaction

For less reactive pyridines, the Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple Boc-pyrrolidin-3-ol with 2-hydroxypyridine:

$$

\text{Boc-pyrrolidin-3-ol} + \text{2-hydroxypyridine} \xrightarrow{\text{DEAD, PPh}_3} \text{Target compound}

$$

Yield : 55–60%.

Stereochemical Control and Optimization

Scalability and Industrial Considerations

Bromocyclization-Debromination

AstraZeneca’s bromocyclization method (adapted from) was scaled to 30 g with 27% overall yield. Key modifications included substituting HBr/Et₃N for in situ-generated HBr and optimizing LiAlH₄ reduction conditions.

Petasis Reaction for Sulfur-Containing Analogues

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The pyridin-2-yloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield pyrrolidine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, ®-tert-Butyl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

In medicine, ®-tert-Butyl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate is investigated for its potential therapeutic applications. It may be used in the development of new drugs or as a reference compound in pharmacological studies.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The pyridin-2-yloxy group may interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related pyrrolidine-pyridine derivatives, focusing on substituents, stereochemistry, molecular properties, and synthesis.

Table 1: Structural and Physicochemical Comparison

*Inferred from structural analogs.

Key Observations:

Substituent Effects :

- Electron-Withdrawing Groups (e.g., nitro in ): Increase pyridine ring electrophilicity, enabling nucleophilic aromatic substitution.

- Halogens (e.g., iodine in ): Introduce heavy atoms for crystallography or radio-labeling; molecular weight increases significantly (~473 g/mol).

- Thioether vs. Ether ( vs. target compound): Sulfur’s lower electronegativity may enhance membrane permeability but reduce hydrogen-bonding capacity.

Stereochemistry :

- The (R)- and (S)-enantiomers () are distinct in chiral environments, influencing interactions with biological targets (e.g., enzymes, receptors).

Synthetic Routes :

- Analogous compounds are synthesized via nucleophilic substitution (e.g., cesium carbonate/DMSO conditions in ) or palladium-catalyzed coupling (for halogenated derivatives).

Research Findings

Structural Elucidation :

- NMR and HRMS data for related compounds (e.g., tert-Butyl (2R,5S)-2-methyl-5-(((2-methylpyridin-3-yl)oxy)methyl)pyrrolidine-1-carboxylate in ) confirm stereochemical assignments and purity. ¹H NMR coupling constants (e.g., J = 10.5 Hz) and ¹³C shifts (e.g., δ 154.8 ppm for carbamate carbonyl) are critical for characterization.

Physicochemical Properties :

- The tert-butyl group enhances solubility in organic solvents (e.g., CHCl₃, MeCN), while polar substituents (e.g., nitro in ) may improve aqueous solubility.

Price and Availability :

- Similar compounds (e.g., 1 g of tert-Butyl 3-(2-methoxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate costs $400 ) suggest high commercial value for specialized intermediates.

Biological Activity

(R)-tert-Butyl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanism of action, pharmacological properties, and relevant case studies.

- IUPAC Name : tert-butyl (3R)-3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate

- Molecular Formula : C14H20N2O3

- Molecular Weight : 264.33 g/mol

- CAS Number : 1224514-70-8

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may function as an inhibitor or modulator of various biochemical pathways, influencing processes like cell signaling and metabolic regulation.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit moderate antimicrobial properties. For instance, studies on related pyrrolidine derivatives have shown effectiveness against various bacteria and fungi, with minimum inhibitory concentrations (MIC) often around 250 μg/mL .

2. Anti-inflammatory Effects

Compounds in this class have demonstrated potential anti-inflammatory properties. For example, certain derivatives have been reported to inhibit pro-inflammatory cytokines such as TNFα and IL-6 in vitro, suggesting a role in managing inflammatory diseases .

3. Cytotoxicity and Anticancer Activity

There is emerging evidence that this compound may exhibit cytotoxic effects against cancer cell lines. Preliminary studies indicate IC50 values in the low micromolar range for various cancer types, indicating significant potential for further development as an anticancer agent .

Case Studies

Several studies have explored the biological activity of pyrrolidine derivatives, providing insights into their therapeutic potential:

Case Study 1: Antimicrobial Evaluation

A study evaluated a series of pyrrolidine derivatives for their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that derivatives with a pyridine moiety had enhanced activity compared to those without, suggesting that the pyridine ring plays a crucial role in biological interactions .

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment, a derivative of (R)-tert-Butyl 3-(pyridin-2-yloxy)pyrrolidine was tested for its ability to inhibit IL-17 production in human immune cells. The compound demonstrated an IC50 value of approximately 0.1 μM, highlighting its potential as an anti-inflammatory agent .

Data Table: Summary of Biological Activities

Q & A

Q. What are the key synthetic routes for preparing (R)-tert-Butyl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves coupling a pyridinyl ether moiety with a chiral pyrrolidine scaffold. A common approach starts with tert-butyl 3-hydroxypyrrolidine-1-carboxylate, which undergoes nucleophilic substitution with 2-chloropyridine derivatives under basic conditions (e.g., NaH or K₂CO₃ in DMF) . Reaction temperature (0–50°C) and solvent polarity critically impact stereochemical outcomes and yields. For example, using anhydrous THF with slow addition of reagents minimizes racemization .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- NMR Spectroscopy : H and C NMR verify stereochemistry, particularly the (R)-configuration at the pyrrolidine C3 position. Key signals include the tert-butyl group (δ ~1.4 ppm, singlet) and pyridinyl protons (δ 7.2–8.5 ppm) .

- HPLC-MS : Reverse-phase HPLC with chiral columns (e.g., Chiralpak AD-H) ensures enantiomeric purity (>98% ee) .

- X-ray Crystallography : Resolves ambiguous stereochemistry in crystalline derivatives .

Q. How can researchers optimize the scalability of this compound’s synthesis?

Transitioning from batch to flow chemistry improves reproducibility and reduces side reactions. For example, continuous flow microreactors enable precise control of reaction time and temperature, enhancing yield (from 65% to 85% in pilot studies) . Purification via automated flash chromatography (hexane/EtOAc gradients) reduces manual handling .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in stereochemical outcomes across different synthetic protocols?

Discrepancies in enantiomeric ratios often arise from competing SN1/SN2 mechanisms. Researchers use kinetic resolution (e.g., chiral auxiliaries) or asymmetric catalysis (e.g., Rh-catalyzed hydrogenation) to enforce stereocontrol . Computational modeling (DFT) predicts transition states to rationalize unexpected racemization .

Q. How does the pyridinyl ether moiety influence the compound’s biological activity?

The pyridin-2-yloxy group enhances binding to nicotinic acetylcholine receptors (nAChRs), as shown in competitive radioligand assays (IC₅₀ = 120 nM) . Substituting the pyridine with bulkier groups (e.g., 5-methylpyridin-2-yl) reduces off-target effects in neurological assays .

Q. What methodologies are used to assess the compound’s stability under physiological conditions?

Q. How can researchers address low yields in the final coupling step of the synthesis?

Low yields (~40%) may result from steric hindrance at the pyrrolidine C3 position. Strategies include:

- Microwave-Assisted Synthesis : Reduces reaction time from 12 hrs to 30 mins, improving yield to 65% .

- Protecting Group Engineering : Replacing tert-butyl with Boc groups enhances solubility in polar aprotic solvents .

Q. What computational tools are recommended for predicting the compound’s reactivity and interactions?

- Molecular Docking (AutoDock Vina) : Models interactions with nAChRs, identifying key hydrogen bonds between the pyridinyl oxygen and Tyr190 .

- ADMET Prediction (SwissADME) : Estimates bioavailability, highlighting moderate blood-brain barrier permeability (LogP = 2.7) .

Data Contradiction and Validation

Q. How should researchers reconcile conflicting reports on the compound’s solubility in aqueous buffers?

Discrepancies arise from pH-dependent solubility. Experimental data shows:

| pH | Solubility (mg/mL) | Source |

|---|---|---|

| 7.4 | 0.12 | |

| 5.0 | 0.85 | |

| Validating solubility via nephelometry under standardized conditions (e.g., 25°C, 0.1 M PBS) is recommended. |

Q. What evidence supports the compound’s role as a precursor to anticancer agents?

Derivatives with modified pyridinyl groups (e.g., 5-bromo substituents) show pro-apoptotic activity in MCF-7 breast cancer cells (EC₅₀ = 8 µM) via caspase-3 activation . Comparative SAR studies indicate that the (R)-configuration is critical for binding to tubulin polymerization sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.